(4-pyrazol-1-ylphenyl)methyl methanesulfonate
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Overview
Description
(4-pyrazol-1-ylphenyl)methyl methanesulfonate is a compound that features a pyrazole ring attached to a phenyl group, which is further linked to a methanesulfonate group. This compound is part of the broader class of pyrazole derivatives, known for their versatility in organic synthesis and medicinal chemistry . Pyrazoles are interesting due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-pyrazol-1-ylphenyl)methyl methanesulfonate typically involves the reaction of a pyrazole derivative with a phenylmethyl halide, followed by sulfonation. One common method includes the use of hydrazine and a carbonyl compound to form the pyrazole ring, which is then reacted with a phenylmethyl halide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
(4-pyrazol-1-ylphenyl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolones, and pyrazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-pyrazol-1-ylphenyl)methyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-pyrazol-1-ylphenyl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity . The methanesulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- (4-pyrazol-1-ylphenyl)methyl chloride
- (4-pyrazol-1-ylphenyl)methyl bromide
- (4-pyrazol-1-ylphenyl)methyl acetate
Uniqueness
What sets (4-pyrazol-1-ylphenyl)methyl methanesulfonate apart is its methanesulfonate group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in pharmaceutical formulations and specialty chemical production .
Properties
Molecular Formula |
C11H12N2O3S |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
(4-pyrazol-1-ylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)16-9-10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,9H2,1H3 |
InChI Key |
VFCFHPCQJAXDEB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)N2C=CC=N2 |
Origin of Product |
United States |
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